molecular formula C18H19NO3 B6500140 [(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate CAS No. 904200-53-9

[(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate

Cat. No.: B6500140
CAS No.: 904200-53-9
M. Wt: 297.3 g/mol
InChI Key: FBJBHYFMTNHOQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamoyl group attached to a phenylethyl moiety and a methylbenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with [(1-phenylethyl)carbamoyl]methyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

[(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the carbamoyl or ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

[(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [(1-phenylethyl)carbamoyl]methyl benzoate: Similar structure but lacks the methyl group on the benzoate ring.

    [(1-phenylethyl)carbamoyl]methyl 4-chlorobenzoate: Similar structure but has a chlorine atom instead of a methyl group on the benzoate ring.

Uniqueness

[(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate is unique due to the presence of the methyl group on the benzoate ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its efficacy in various applications.

Properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-8-10-16(11-9-13)18(21)22-12-17(20)19-14(2)15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJBHYFMTNHOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.